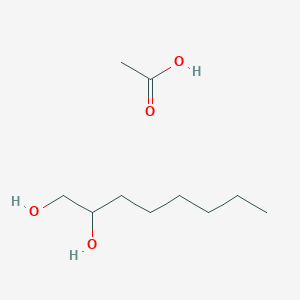![molecular formula C20H32N2O4 B14622039 1-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;2-methyloxirane;oxirane CAS No. 60857-76-3](/img/structure/B14622039.png)
1-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;2-methyloxirane;oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;2-methyloxirane;oxirane is a complex organic compound with significant industrial and scientific applications. This compound is known for its unique structure, which includes isocyanate groups and oxirane rings, making it highly reactive and versatile in various chemical processes.
Méthodes De Préparation
The synthesis of 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;2-methyloxirane;oxirane typically involves the reaction of amines with phosgene to produce isocyanates. Industrial production methods often involve the hydrogenation of methylene diphenyl diisocyanate (MDI) to produce hydrogenated MDI, which can then be further reacted to form the desired compound .
Analyse Des Réactions Chimiques
1-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;2-methyloxirane;oxirane undergoes various chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with compounds containing active hydrogens, such as amines and polyols, to form ureas and urethanes.
Polymerization: The oxirane rings can undergo polymerization to form polyethers, which are used in the production of polyurethane foams and coatings.
Hydrolysis: Isocyanates can hydrolyze in the presence of water to form amines and carbon dioxide.
Common reagents used in these reactions include amines, polyols, and water. The major products formed from these reactions are ureas, urethanes, and polyethers.
Applications De Recherche Scientifique
1-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;2-methyloxirane;oxirane has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;2-methyloxirane;oxirane involves the reactivity of its isocyanate groups and oxirane rings. The isocyanate groups react with nucleophiles, such as amines and alcohols, to form stable covalent bonds. This reactivity is exploited in the formation of polyurethanes and other polymers . The oxirane rings can undergo ring-opening reactions, leading to the formation of polyethers and other polymeric structures .
Comparaison Avec Des Composés Similaires
1-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;2-methyloxirane;oxirane is unique due to its combination of isocyanate and oxirane functionalities. Similar compounds include:
Methylene diphenyl diisocyanate (MDI): Used in the production of polyurethanes but lacks the oxirane functionality.
Toluene diisocyanate (TDI): Another isocyanate used in polyurethane production, but it is more volatile and toxic compared to the compound .
Hexamethylene diisocyanate (HDI): Used in coatings and adhesives, but it does not contain oxirane rings.
The presence of both isocyanate and oxirane groups in this compound makes it particularly versatile and valuable in various applications.
Propriétés
Numéro CAS |
60857-76-3 |
|---|---|
Formule moléculaire |
C20H32N2O4 |
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;2-methyloxirane;oxirane |
InChI |
InChI=1S/C15H22N2O2.C3H6O.C2H4O/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;1-3-2-4-3;1-2-3-1/h12-15H,1-9H2;3H,2H2,1H3;1-2H2 |
Clé InChI |
SWMWMCFQCFZPNF-UHFFFAOYSA-N |
SMILES canonique |
CC1CO1.C1CC(CCC1CC2CCC(CC2)N=C=O)N=C=O.C1CO1 |
Numéros CAS associés |
60857-76-3 120228-94-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Chloro-4-{(Z)-[4-chloro-3-(trifluoromethyl)phenyl]-NNO-azoxy}-2-(trifluoromethyl)benzene](/img/structure/B14621957.png)
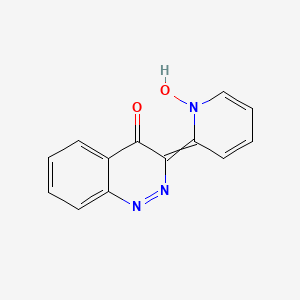

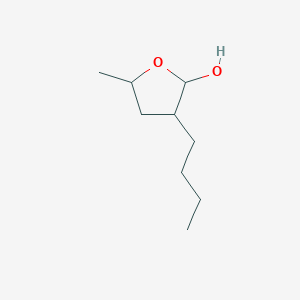
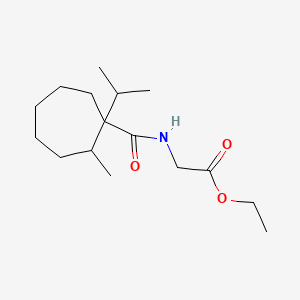
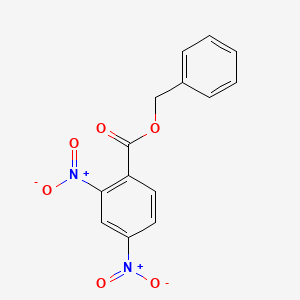
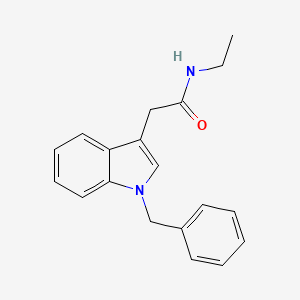
![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-butyl-3-methyl-, 5-oxide](/img/structure/B14621993.png)
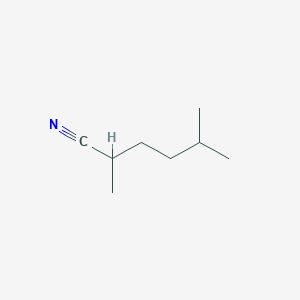
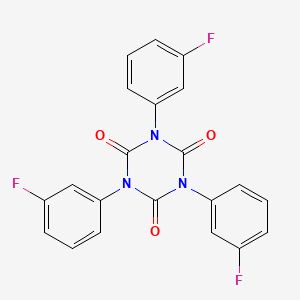
![2-Methyl-5-{1-[(prop-2-yn-1-yl)oxy]ethoxy}pent-3-yn-2-ol](/img/structure/B14622020.png)
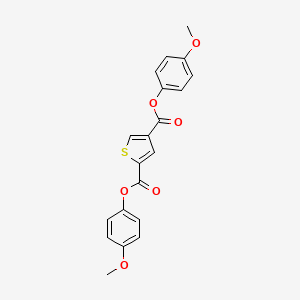
![Dimethyl 9-oxo-9H-pyrrolo[1,2-a]indole-1,2-dicarboxylate](/img/structure/B14622033.png)
